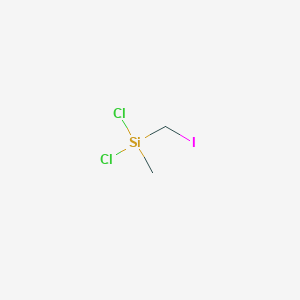
Dichloro(iodomethyl)methylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloro(iodomethyl)methylsilane: is an organosilicon compound with the molecular formula C2H5Cl2ISi It is a derivative of silane, where the silicon atom is bonded to two chlorine atoms, one iodomethyl group, and one methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichloro(iodomethyl)methylsilane can be synthesized through the reaction of methyltrichlorosilane with iodomethane in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where methyltrichlorosilane and iodomethane are reacted in the presence of a catalyst. The reaction mixture is then subjected to distillation to separate the desired product from any by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Dichloro(iodomethyl)methylsilane can undergo nucleophilic substitution reactions where the chlorine or iodine atoms are replaced by other nucleophiles.
Addition Reactions: The compound can participate in addition reactions with alkenes or alkynes, leading to the formation of new carbon-silicon bonds.
Reduction Reactions: It can be reduced to form silanes with different substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium iodide or potassium fluoride, typically in polar aprotic solvents like acetone or dimethyl sulfoxide.
Addition Reactions: Catalysts such as platinum or palladium are often used to facilitate the addition reactions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted silanes depending on the nucleophile used.
Addition Reactions: Products are typically organosilicon compounds with new carbon-silicon bonds.
Reduction Reactions: Products include silanes with different alkyl or aryl groups.
Scientific Research Applications
Chemistry: Dichloro(iodomethyl)methylsilane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silicon-based polymers and resins.
Biology: In biological research, this compound is used in the modification of biomolecules to introduce silicon-containing groups, which can enhance the stability and functionality of the biomolecules.
Medicine: this compound is investigated for its potential use in drug delivery systems, where silicon-based compounds can improve the solubility and bioavailability of certain drugs.
Industry: In the industrial sector, this compound is used in the production of specialty coatings, adhesives, and sealants. It is also employed in the manufacture of electronic materials and devices.
Mechanism of Action
The mechanism of action of dichloro(iodomethyl)methylsilane involves its reactivity towards nucleophiles and electrophiles. The silicon atom, being electrophilic, can interact with nucleophiles, leading to substitution or addition reactions. The presence of chlorine and iodine atoms makes the compound highly reactive, allowing it to participate in various chemical transformations.
Molecular Targets and Pathways: The primary molecular targets of this compound are nucleophilic sites on other molecules, such as oxygen, nitrogen, or sulfur atoms. The pathways involved include nucleophilic substitution and addition reactions, which result in the formation of new silicon-containing compounds.
Comparison with Similar Compounds
- Dichloro(chloromethyl)methylsilane
- Dichloromethylsilane
- Chloromethylmethyldichlorosilane
Comparison: Dichloro(iodomethyl)methylsilane is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its analogs. The iodine atom makes the compound more reactive in nucleophilic substitution reactions compared to compounds with only chlorine atoms. Additionally, the iodomethyl group can participate in specific reactions that are not possible with other similar compounds.
Properties
CAS No. |
62129-92-4 |
|---|---|
Molecular Formula |
C2H5Cl2ISi |
Molecular Weight |
254.95 g/mol |
IUPAC Name |
dichloro-(iodomethyl)-methylsilane |
InChI |
InChI=1S/C2H5Cl2ISi/c1-6(3,4)2-5/h2H2,1H3 |
InChI Key |
MRORMUJGNIGOKW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](CI)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















